2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 1,2,4-oxadiazole ring and a substituted pyridinone core. Its structure includes a 4-chlorophenyl group attached to the oxadiazole moiety and a 3,4-dimethoxyphenyl group linked via the acetamide chain. The oxadiazole and pyridinone motifs are pharmacologically significant, often associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility and modulate electronic properties, while the 4-chlorophenyl group contributes to lipophilicity and target binding .
Properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O5/c1-31-18-9-8-17(11-19(18)32-2)25-20(29)13-28-12-15(5-10-21(28)30)23-26-22(27-33-23)14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXIHBPSKSVGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide under basic conditions to form 3-(4-chlorophenyl)-1,2,4-oxadiazole.
Synthesis of the pyridinone moiety: The oxadiazole intermediate is then reacted with 2-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the 2-oxopyridin-1-yl derivative.
Coupling with the dimethoxyphenyl acetamide: Finally, the pyridinone derivative is coupled with 3,4-dimethoxyphenyl acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or the pyridinone moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced oxadiazole or pyridinone derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving its target pathways or as a tool to modulate specific biochemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs with variations in substituents and core scaffolds. Key examples include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₄H₂₀ClN₃O₅ | 473.89 | 3,4-dimethoxyphenyl, 4-chlorophenyl, oxadiazole, pyridinone |
| 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide | C₂₇H₂₆ClN₃O₃ | 491.97 | 4-isopropylphenyl, 4-chlorophenyl, oxadiazole, methylated pyridinone |
| N-[4-(Phenylamino)phenyl]acetamide | C₁₄H₁₄N₂O | 226.27 | Phenylamino group, unsubstituted acetamide |
Key Findings:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound and the analog from enhances hydrophobic interactions with biological targets, such as enzyme active sites. Methyl groups on the pyridinone ring (as in the analog from ) may sterically hinder binding to flat enzymatic pockets, whereas the unsubstituted pyridinone in the target compound allows for better planar interactions .
For example, the oxadiazole ring’s electron-deficient nature in both compounds likely facilitates π-π stacking with aromatic residues in target proteins .
Compounds with simpler acetamide substituents (e.g., N-[4-(phenylamino)phenyl]acetamide in ) exhibit weaker bioactivity, underscoring the necessity of the oxadiazole-pyridinone scaffold for target engagement .
Biological Activity
The compound 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C25H22ClN5O3
- Molecular Weight : 516.35 g/mol
- InChI Key : ASWQRGJVRGJZPM-UHFFFAOYSA-N
Anticancer Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. The specific compound has shown promise in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway activation |
| U-937 (Leukemia) | 2.41 | Cell cycle arrest at G0-G1 phase |
| PANC-1 (Pancreatic Cancer) | 2.50 | Inhibition of DNA synthesis |
The biological activity of 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been identified:
- Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic proteins such as p53 and caspase-3 in MCF-7 cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry results indicate that the compound can effectively halt the cell cycle in the G0-G1 phase, preventing cancer cell proliferation.
- DNA Synthesis Inhibition : The compound disrupts DNA replication processes, a critical factor in cancer cell survival and division.
Study 1: Cytotoxicity Assessment
In a study published by MDPI, derivatives of oxadiazole were tested against various cancer cell lines. The results demonstrated that compounds similar to 2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Molecular Docking Analysis
Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and key amino acid residues in target proteins involved in cancer progression. These interactions suggest a potential for developing more effective therapeutic agents based on this compound's structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what experimental conditions yield optimal purity?
- Methodology :
-
Route 1 : Use a multi-step synthesis involving nucleophilic substitution at the pyridine ring, followed by oxadiazole ring formation via cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride .
-
Route 2 : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., 70–80°C in DMF, 12–24 hours) .
-
Key Conditions : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (≥95% purity).
- Reference Yield : 45–60% for oxadiazole-containing analogs .
Synthetic Step Reagents/Conditions Yield (%) Purity (%) Pyridine substitution K₂CO₃, DMF, 80°C 50 92 Oxadiazole cyclization Ac₂O, reflux, 6h 55 95
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- NMR : Analyze / NMR for pyridine/oxadiazole protons (δ 7.5–8.5 ppm for aromatic protons, δ 2.5–3.5 ppm for acetamide methyl) .
- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic system, space group P2₁/c) to confirm oxadiazole-pyridine dihedral angles (~15–25°) .
- FTIR : Identify C=O stretches (1650–1750 cm⁻¹) and N–O bonds (950–1250 cm⁻¹) .
Q. What is the hypothesized mechanism of action for oxadiazole-acetamide hybrids in biological systems?
- Proposed Mechanism :
- Oxadiazole acts as a bioisostere for carboxylate groups, enhancing lipid solubility and membrane permeability.
- The 4-chlorophenyl group may interact with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via π-π stacking .
- Acetamide side chain facilitates hydrogen bonding with catalytic residues (e.g., serine proteases) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in oxadiazole ring formation?
- Strategies :
- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for reductive cyclization efficiency (PdCl₂ may improve yields by 10–15%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (80°C, 300W) while maintaining yield .
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- Approaches :
- DFT Calculations : Use B3LYP/6-31G(d) to map HOMO-LUMO gaps (~4.5–5.0 eV) and MESP surfaces for electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate binding to COX-2 or α-glucosidase to identify key residues (e.g., Arg120, Tyr355) .
- Software : Gaussian 09, AutoDock Vina .
Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?
- Troubleshooting :
- Impurity Check : Verify purity via HPLC (C18 column, acetonitrile/water gradient).
- Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d₆ (DMSO may deshield aromatic protons by 0.2–0.5 ppm) .
- Dynamic Effects : Assess tautomerism in oxadiazole rings using variable-temperature NMR .
Data Contradiction Analysis
Q. Discrepancies in reported biological activity: How to validate target specificity?
- Validation Steps :
- Selectivity Assays : Test against off-target enzymes (e.g., COX-1 vs. COX-2) using fluorometric kits .
- SAR Studies : Modify the 3,4-dimethoxyphenyl group to methoxy/ethoxy derivatives and compare IC₅₀ values .
- Key Metrics :
| Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Parent | 0.45 | 12.3 | 27.3 |
| 3-OMe | 0.52 | 15.8 | 30.4 |
Methodological Resources
- Synthesis : Refer to J. Saudi Chem. Soc. for Pd-catalyzed protocols .
- Crystallography : Use Acta Crystallogr. Sect. E for structural templates .
- Computational Tools : PubChem data for molecular weight/InChI validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
